molecular formula C14H12N2 B1517178 3-ethynyl-N-[(pyridin-4-yl)methyl]aniline CAS No. 1019511-94-4

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline

Cat. No.: B1517178
CAS No.: 1019511-94-4
M. Wt: 208.26 g/mol
InChI Key: AZFIFDCGLHJVPY-UHFFFAOYSA-N
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Description

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline is an organic compound with the molecular formula C14H12N2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound consists of an ethynyl group attached to an aniline ring, which is further connected to a pyridin-4-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-[(pyridin-4-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline and 4-pyridinemethanol.

    Formation of Intermediate: The aniline is reacted with 4-pyridinemethanol under basic conditions to form N-(pyridin-4-ylmethyl)aniline.

    Ethynylation: The intermediate N-(pyridin-4-ylmethyl)aniline is then subjected to ethynylation using ethynyl bromide in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halides, amines, basic or neutral conditions.

Major Products Formed

    Oxidation: Corresponding quinones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-[(pyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline can be compared with other similar compounds, such as:

    N-(pyridin-4-ylmethyl)aniline: Lacks the ethynyl group, which may result in different reactivity and biological activity.

    3-ethynylaniline: Lacks the pyridin-4-ylmethyl group, which may affect its binding affinity to molecular targets.

    4-ethynyl-N-(pyridin-3-ylmethyl)aniline: Positional isomer with the ethynyl group at a different position, leading to variations in chemical and biological properties.

Properties

IUPAC Name

3-ethynyl-N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFIFDCGLHJVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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